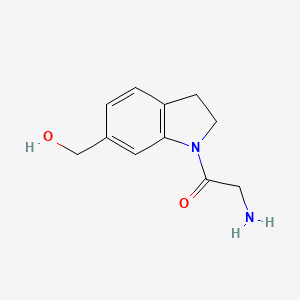
3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidinediones It is characterized by a pyrimidine ring substituted with a 2,3-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2,3-dimethylphenylamine with a suitable pyrimidinedione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.
Major Products Formed: The reactions can lead to the formation of various derivatives and analogs of the compound, which may have different chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and other chemical compounds.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives can be explored for potential biological activity.
Medicine: The compound and its derivatives have potential applications in the development of new drugs. They may be investigated for their therapeutic effects in treating various diseases.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and the derivatives involved.
Comparaison Avec Des Composés Similaires
2,3-Dimethylphenyl isocyanate
Succinic acid, di(2,3-dimethylphenyl) ester
2,3-Dimethylphenylboronic acid
Uniqueness: 3-(2,3-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features and potential applications. While similar compounds may share some chemical properties, the presence of the pyrimidinedione ring and the 2,3-dimethylphenyl group gives it distinct characteristics and reactivity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
3-(2,3-dimethylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-10(9(8)2)14-11(15)6-7-13-12(14)16/h3-7H,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAQHWLPPCFSCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C=CNC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493195.png)



![1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1493203.png)
![2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1493204.png)
![3-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1493208.png)






![(2-(2-aminoethyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493217.png)
